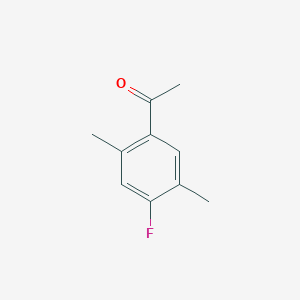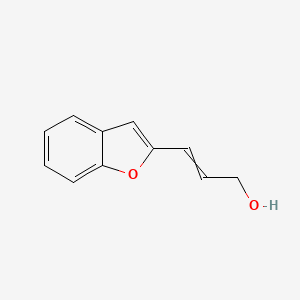
Dimethyl ether tubocurarine iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl ether tubocurarine iodide is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in anesthesia. This compound is characterized by the presence of dimethyl ether groups and iodide ions, which modify its pharmacological properties compared to its parent compound, tubocurarine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ether tubocurarine iodide involves the methylation of tubocurarine chloride. The process typically includes treating tubocurarine chloride with two molecular equivalents of sodium hydroxide and then with two molecular equivalents of methyl iodide in a methanol solution. The solution is then evaporated, and acetone is added to precipitate the product, which is repeatedly extracted with boiling acetone. The final product is obtained as a white to pale yellow crystalline residue, which is recrystallized from an ethanol/ether mixture .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl ether tubocurarine iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Dimethyl ether tubocurarine iodide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of etherification on the pharmacological properties of alkaloids.
Biology: It is used in studies related to neuromuscular blocking agents and their mechanisms of action.
Medicine: It has been used as a muscle relaxant in anesthesia, particularly in thoracic surgery.
Mecanismo De Acción
Dimethyl ether tubocurarine iodide exerts its effects by inhibiting the activity of acetylcholine at the neuromuscular junction. It acts as a competitive antagonist at post-synaptic nicotinic receptors, preventing depolarization and subsequent muscle contraction. This mechanism is similar to that of tubocurarine but with modified pharmacokinetics due to the presence of dimethyl ether groups .
Comparación Con Compuestos Similares
Tubocurarine chloride: The parent compound with similar neuromuscular blocking effects.
Dimethyl ether of l-bebeerine dimethochloride: Another compound with prolonged curarizing action.
Dibenzyl ether of d-tubocurarine iodide: A compound with reduced activity compared to dimethyl ether tubocurarine iodide.
Propiedades
Fórmula molecular |
C40H48I2N2O6 |
|---|---|
Peso molecular |
906.6 g/mol |
Nombre IUPAC |
9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |
InChI |
InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2 |
Clave InChI |
DIGFQJFCDPKEPF-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)


![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
